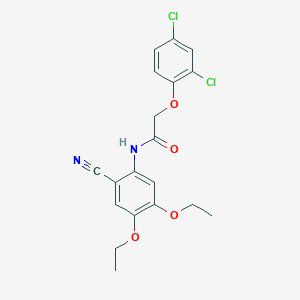
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide
Übersicht
Beschreibung
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide, also known as CDEPA, is a chemical compound with potential applications in scientific research. This compound is a member of the acetamide family and has been studied for its biochemical and physiological effects on various biological systems. In
Wirkmechanismus
The mechanism of action for N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide is not fully understood. However, it has been suggested that N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide acts by inhibiting the expression of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has also been shown to reduce inflammation in various biological systems. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments include its high purity and specificity for inhibiting pro-inflammatory cytokines and chemokines. However, the limitations of using N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide include its low solubility in water and the need for further studies to determine its potential toxicity.
Zukünftige Richtungen
There are several future directions for N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide research. One potential area of research is investigating the use of N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the potential toxicity of N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide and its long-term effects on biological systems. Finally, investigating the use of N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide in combination with other therapeutic agents may lead to improved treatment outcomes for various diseases.
In conclusion, N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide with a good yield. N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has been studied for its potential use as a therapeutic agent for various diseases and has been shown to have anti-inflammatory and anti-cancer properties. The mechanism of action for N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide is not fully understood, but it has been suggested that it acts by inhibiting the expression of pro-inflammatory cytokines and chemokines. The advantages of using N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments include its high purity and specificity, while the limitations include its low solubility in water and the need for further toxicity studies. Finally, future directions for N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide research include investigating its potential use in treating neurodegenerative diseases, determining its toxicity and long-term effects, and exploring its use in combination with other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide has been investigated for its potential use in treating cardiovascular diseases and metabolic disorders.
Eigenschaften
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-(3,4-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-27-19-10-9-16(11-20(19)28-6-2)12-23(26)25-18-14-22(30-8-4)21(29-7-3)13-17(18)15-24/h9-11,13-14H,5-8,12H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJSTIMYRKEWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2C#N)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid](/img/structure/B3480050.png)
![ethyl 4-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3480052.png)
![methyl 4-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3480055.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B3480061.png)

![ethyl 4-(acetyloxy)-5-[(4-bromo-2-nitrophenyl)thio]-2-methyl-3-thiophenecarboxylate](/img/structure/B3480075.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide](/img/structure/B3480082.png)



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3480123.png)
![3-benzoyl-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B3480139.png)
![N-benzyl-11-chloro-N-methyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3480154.png)
![11-chloro-N-cyclopentyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3480157.png)